molecular formula C32H24N2 B12973621 2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine

2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine

Cat. No.: B12973621
M. Wt: 436.5 g/mol
InChI Key: CDNLZNQIDFBQML-UHFFFAOYSA-N
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Description

2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is a chiral organic compound known for its unique structural and electronic properties. This compound is particularly significant in the field of organic electronics and photonics due to its ability to exhibit thermally activated delayed fluorescence (TADF) and circularly polarized luminescence (CPL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the coupling of naphthalene derivatives. One common method includes the use of palladium or nickel catalysts to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine involves its ability to undergo thermally activated delayed fluorescence (TADF). This process allows the compound to harvest both singlet and triplet excitons, leading to efficient light emission. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the electronic transitions .

Properties

Molecular Formula

C32H24N2

Molecular Weight

436.5 g/mol

IUPAC Name

4-(4-amino-2-phenylnaphthalen-1-yl)-3-phenylnaphthalen-1-amine

InChI

InChI=1S/C32H24N2/c33-29-19-27(21-11-3-1-4-12-21)31(25-17-9-7-15-23(25)29)32-26-18-10-8-16-24(26)30(34)20-28(32)22-13-5-2-6-14-22/h1-20H,33-34H2

InChI Key

CDNLZNQIDFBQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N)C4=C(C=C(C5=CC=CC=C54)N)C6=CC=CC=C6

Origin of Product

United States

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